molecular formula C11H13NO2 B15082567 3-(Dimethylamino)-2-phenoxyprop-2-enal

3-(Dimethylamino)-2-phenoxyprop-2-enal

Cat. No.: B15082567
M. Wt: 191.23 g/mol
InChI Key: PVACQTDAHXFXHO-DHZHZOJOSA-N
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Description

3-(Dimethylamino)-2-phenoxyprop-2-enal is an organic compound with a unique structure that combines a dimethylamino group, a phenoxy group, and an enal (an aldehyde with a double bond)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-phenoxyprop-2-enal can be achieved through several methods. One common approach involves the reaction of para-methylacetophenone and para-nitroacetophenone with dimethylformamide dimethyl acetal . This reaction typically occurs under controlled conditions, such as specific temperatures and solvents, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process may be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-phenoxyprop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The double bond and aldehyde group can be reduced to form alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted phenoxy derivatives.

Scientific Research Applications

3-(Dimethylamino)-2-phenoxyprop-2-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-phenoxyprop-2-enal involves its reactivity with various molecular targets. The dimethylamino group can participate in nucleophilic attacks, while the phenoxy group can stabilize intermediates through resonance. The aldehyde group is highly reactive, allowing the compound to form covalent bonds with other molecules, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)-2-phenoxyprop-2-enal is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(E)-3-(dimethylamino)-2-phenoxyprop-2-enal

InChI

InChI=1S/C11H13NO2/c1-12(2)8-11(9-13)14-10-6-4-3-5-7-10/h3-9H,1-2H3/b11-8+

InChI Key

PVACQTDAHXFXHO-DHZHZOJOSA-N

Isomeric SMILES

CN(C)/C=C(\C=O)/OC1=CC=CC=C1

Canonical SMILES

CN(C)C=C(C=O)OC1=CC=CC=C1

Origin of Product

United States

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